molecular formula C11H8F2O2 B15261852 2,5-Difluoro-1H,1AH,6H,6AH-cyclopropa[A]indene-1-carboxylic acid

2,5-Difluoro-1H,1AH,6H,6AH-cyclopropa[A]indene-1-carboxylic acid

Cat. No.: B15261852
M. Wt: 210.18 g/mol
InChI Key: USIAMXJBPLCOEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-1H,1AH,6H,6AH-cyclopropa[A]indene-1-carboxylic acid typically involves the cyclopropanation of an indene derivative followed by fluorination. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-1H,1AH,6H,6AH-cyclopropa[A]indene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Halogen exchange reactions often employ reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in halogenated derivatives or other functionalized compounds.

Scientific Research Applications

2,5-Difluoro-1H,1AH,6H,6AH-cyclopropa[A]indene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Difluoro-1H,1AH,6H,6AH-cyclopropa[A]indene-1-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The fluorine atoms enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with enzymes and receptors. This can lead to the modulation of specific biochemical pathways, resulting in desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Difluoro-1H,1AH,6H,6AH-cyclopropa[A]indene-1-carboxylic acid is unique due to the presence of fluorine atoms, which impart enhanced stability, reactivity, and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H8F2O2

Molecular Weight

210.18 g/mol

IUPAC Name

2,5-difluoro-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid

InChI

InChI=1S/C11H8F2O2/c12-6-1-2-7(13)8-4(6)3-5-9(8)10(5)11(14)15/h1-2,5,9-10H,3H2,(H,14,15)

InChI Key

USIAMXJBPLCOEA-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2C(=O)O)C3=C(C=CC(=C31)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.